molecular formula C9H10FNO2 B6168253 methyl 4-amino-5-fluoro-2-methylbenzoate CAS No. 1352887-75-2

methyl 4-amino-5-fluoro-2-methylbenzoate

Cat. No.: B6168253
CAS No.: 1352887-75-2
M. Wt: 183.2
InChI Key:
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Description

Methyl 4-amino-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group, a fluorine atom, and a methyl ester group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-fluoro-2-methylbenzoate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Diazotization: Sodium nitrite and hydrochloric acid are commonly used for diazotization of the amino group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Hydrolysis: Sodium hydroxide or hydrochloric acid is used for hydrolysis reactions.

Major Products:

Scientific Research Applications

Methyl 4-amino-5-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

    Methyl 5-amino-2-fluoro-4-methylbenzoate: Similar in structure but with different substitution patterns on the benzene ring.

    Methyl 4-amino-3-fluoro-2-methylbenzoate: Another isomer with a different position of the fluorine atom.

Uniqueness: Methyl 4-amino-5-fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

1352887-75-2

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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